Product packaging for 4-(4,6-Dichloropyrimidin-2-yl)morpholine(Cat. No.:CAS No. 10397-13-4)

4-(4,6-Dichloropyrimidin-2-yl)morpholine

货号: B1303653
CAS 编号: 10397-13-4
分子量: 234.08 g/mol
InChI 键: OXCOCPRVQUEIOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-(4,6-Dichloropyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C8H9Cl2N3O and its molecular weight is 234.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOCPRVQUEIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378175
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-13-4
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Reactivity of 4 4,6 Dichloropyrimidin 2 Yl Morpholine

The chemical compound 4-(4,6-dichloropyrimidin-2-yl)morpholine is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atoms attached to the pyrimidine (B1678525) ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. mdpi.comscribd.com The pyrimidine ring's nitrogen atoms are electron-withdrawing, which facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. scribd.comstackexchange.com

The synthesis of the parent compound, this compound, can be achieved through the reaction of 2,4,6-trichloropyrimidine (B138864) with morpholine (B109124). chemicalbook.com In a typical procedure, 2,4,6-trichloropyrimidine is treated with a slight excess of morpholine in acetone (B3395972) at 0°C, followed by stirring at room temperature. This reaction selectively substitutes the chlorine at the 2-position of the pyrimidine ring. chemicalbook.com

1 Replacement of Chlorine Atoms with Amines

The two chlorine atoms at positions 4 and 6 of the pyrimidine ring in this compound are active sites for nucleophilic substitution by various amines. This reactivity allows for the synthesis of a diverse range of substituted aminopyrimidines.

Research has demonstrated the successful monoamination of 4,6-dichloropyrimidine (B16783) with a series of adamantane-containing amines. nih.gov In these reactions, one of the chlorine atoms is replaced by the adamantylalkylamino group. The reactions are typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov The yield of these reactions is influenced by the steric hindrance of the incoming amine. For example, the reaction with a sterically unhindered amine like N-[2-(1-adamantyloxy)ethyl]amine proceeds in nearly quantitative yield, while more sterically hindered amines result in lower yields. nih.gov The introduction of a second amino group to form 4,6-diaminopyrimidines can be achieved using palladium(0) catalysis. nih.gov

Table 1: Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines. nih.gov
Amine ReactantProductYield
N-[2-(1-Adamantyloxy)ethyl]amineN-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amine99%
N-(1-Adamantyl)propan-1,3-diamineN-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamine60%

2 Introduction of Other Heterocyclic Groups

Beyond simple amines, the chlorine atoms on the morpholine-substituted dichloropyrimidine scaffold can also be displaced by other heterocyclic moieties. This allows for the construction of more complex molecules with potential applications in medicinal chemistry.

For instance, a related compound, 4-(6-chloropyrimidin-4-yl)morpholine, can be reacted with piperazine (B1678402) to introduce a second heterocyclic group. This nucleophilic substitution reaction is typically performed by refluxing the reactants in a solvent such as dioxane with a base like potassium carbonate (K₂CO₃) for an extended period. The result is the formation of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine, where the remaining chlorine atom has been replaced by the piperazine ring. This stepwise substitution highlights the ability to selectively functionalize the dichloropyrimidine core.

Pharmacological and Biological Applications

Kinase Inhibition

PI3K/mTOR Pathway Inhibition

Structure-Activity Relationships (SAR) in Kinase Inhibition
Effect of Stereochemistry on Inhibitory Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological activity of a drug molecule. For chiral compounds, the two non-superimposable mirror images, known as enantiomers, can exhibit profound differences in their interaction with biological targets like enzymes and receptors. nih.gov This is because biological targets are themselves chiral, leading to stereospecific interactions.

While specific studies focusing solely on the stereoisomers of 4-(4,6-dichloropyrimidin-2-yl)morpholine are not extensively detailed in the reviewed literature, the broader principle holds true for its derivatives. For instance, in the development of kinase inhibitors, the introduction of chiral centers into morpholine-containing molecules has demonstrated that individual enantiomers can possess widely different potency and selectivity profiles. researchgate.net One enantiomer may fit perfectly into the binding site of a target kinase, leading to potent inhibition, while the other may bind weakly or not at all. nih.gov This differential binding can affect not only the efficacy of the compound but also its selectivity for the intended target over other kinases, which is crucial for minimizing off-target effects. nih.govresearchgate.net Molecular modeling studies have been instrumental in elucidating the structural and stereochemical requirements for efficient interaction and covalent binding to enzyme targets, highlighting that stereochemistry can be a determining factor for biological activity. nih.gov

Binding Modes to Kinase Active Sites (e.g., DFG-out)

Protein kinases possess a highly conserved ATP-binding site that can adopt different conformations. One of the most important conformational changes involves the "DFG motif" (Asp-Phe-Gly), located at the beginning of the activation loop. mdpi.com Kinases can exist in an active "DFG-in" state or an inactive "DFG-out" state. elifesciences.org

DFG-in: In the active conformation, the aspartate (Asp) residue faces into the ATP-binding site, and the phenylalanine (Phe) residue is positioned in a hydrophobic pocket. Type I kinase inhibitors are designed to bind to this active DFG-in conformation. mdpi.com

DFG-out: In the inactive state, the DFG motif flips, causing the Phe residue to move into the ATP-binding site while the Asp residue points outward. nih.gov This conformational change opens up an additional hydrophobic pocket adjacent to the ATP site. Type II inhibitors are designed to bind to this DFG-out conformation, often achieving greater selectivity by exploiting this unique inactive state. nih.govnih.gov

Derivatives containing the pyrimidine-morpholine scaffold have been shown in molecular docking studies to interact with the kinase active site. For example, docking studies of thiopyrano-pyrimidine derivatives with PI3Kα revealed that the morpholine (B109124) group plays a key role in binding, and the pyrimidine (B1678525) core can form crucial hydrogen bonds with residues in the active site, such as Asp2357. nih.gov The ability of these scaffolds to be modified allows for the design of inhibitors that can target specific kinase conformations, including the DFG-out state, which is a key strategy in the development of selective anticancer drugs. nih.gov

Other Kinase Targets

The versatility of the this compound scaffold allows for its derivatization to target a variety of protein kinases implicated in cancer.

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are essential regulators of the cell cycle, specifically controlling the transition from the G1 (growth) to the S (synthesis) phase. nih.gov Overactivity of the CDK4/6 pathway is a common feature in many cancers, making these kinases attractive targets for cancer therapy. nih.gov

A number of pyrimidine-based derivatives have been developed as potent and selective CDK4/6 inhibitors. mdpi.com For instance, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives were synthesized and evaluated for their inhibitory activity. One of the most promising compounds from this series, compound 21a , demonstrated high potency against both CDK4 and CDK6. mdpi.com Similarly, 2-anilino-4-triazolpyrimidine derivatives have shown promise, with compound 11k exhibiting significant inhibition of CDK4. nih.govresearchgate.net These findings underscore the potential of modifying the pyrimidine core to generate effective CDK4/6 inhibitors for cancer treatment. nih.govglobethesis.com

CompoundCDK4 IC50 (µM)CDK6 IC50 (µM)Reference
Compound 21a0.010.026 mdpi.com
Compound 11k0.02359- nih.govresearchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). nih.gov While first-generation EGFR inhibitors are effective, resistance often develops, frequently through a secondary mutation known as T790M. nih.gov

Derivatives of this compound have been investigated as potent EGFR inhibitors capable of overcoming this resistance. A study on morpholine-substituted diphenylpyrimidine derivatives led to the identification of inhibitor 10c , which showed high activity against the resistant EGFRT790M/L858R mutant kinase. nih.gov This compound also demonstrated high selectivity for the mutant EGFR over the wild-type form, suggesting a lower potential for side effects. nih.gov The structure-activity relationship (SAR) studies of various 4,6-disubstituted pyrimidines and quinazoline (B50416) derivatives have shown that modifications to the core structure, including substitutions on the aniline (B41778) moiety, are crucial for potent EGFR inhibition. nih.govresearchgate.net

CompoundTargetIC50 (nM)Reference
Inhibitor 10cEGFRT790M/L858R0.71 nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a role in regulating microtubule dynamics and is overexpressed in several human cancers. rsc.org This makes it a potential therapeutic target for cancer treatment.

Using a structure-based drug design approach, a series of hydroxylamine (B1172632) derivatives of morpholine were synthesized as small molecule inhibitors of MARK4. One compound, 32 , which incorporates a morpholine component as a hinge binder, was identified as a potent and selective inhibitor of MARK4 over numerous other kinases. rsc.org Further studies on 4,6-disubstituted pyrimidine derivatives have also identified compounds with MARK4 inhibitory activity, highlighting the adaptability of this chemical scaffold for targeting different kinases. nih.gov

Anticancer Activity

The kinase inhibitory activity of compounds derived from this compound translates into significant anticancer effects in cellular and preclinical models. Morpholine-containing compounds have been extensively reviewed as valuable scaffolds in the design of novel anticancer agents. nih.gov

The in vitro anticancer activity of these derivatives has been demonstrated across a wide range of human cancer cell lines. For example, inhibitor 10c , a potent EGFR inhibitor, effectively repressed the replication of H1975 lung cancer cells, which harbor the EGFR T790M resistance mutation. nih.gov Similarly, CDK4/6 inhibitors based on this scaffold have shown potent antiproliferative activity against breast and colorectal cancer cell lines. mdpi.com The MARK4 inhibitor, compound 32 , was found to induce cell death in MCF-7 breast cancer cells through apoptosis. rsc.org

In vivo studies have further validated the anticancer potential of these compounds. The EGFR inhibitor 10c showed promising antitumor efficacy in a mouse xenograft model using H1975 cells, without causing significant toxicity. nih.gov Studies on other pyrimidine derivatives have also reported significant inhibition of tumor growth in various mouse models, such as Ehrlich ascites carcinoma and sarcoma-180. nih.gov These findings support the continued development of this compound derivatives as potential therapeutic agents for cancer. nih.gov

CompoundCancer Cell LineActivity TypeResult (IC50 or Effect)Reference
Inhibitor 10cH1975 (NSCLC)Cell Replication Inhibition0.037 µM nih.gov
Compound 21aMCF-7 (Breast)AntiproliferativeIC50 = 0.19 µM mdpi.com
Compound 11kH460 (Lung)AntiproliferativeIC50 = 1.20 µM nih.govresearchgate.net
Compound 11kMDA-MB-468 (Breast)AntiproliferativeIC50 = 1.34 µM nih.govresearchgate.net
Compound 32MCF-7 (Breast)Apoptosis InductionInduces cell death rsc.org

Antiproliferative Effects on Cancer Cell Lines

There is currently no publicly available scientific literature that details the antiproliferative effects of this compound on the following specific cancer cell lines.

Breast Cancer Cell Lines (e.g., MCF-7, T-47D, MDA-MB-231)

No research findings have been reported on the direct impact of this compound on the proliferation of breast cancer cell lines such as MCF-7, T-47D, and MDA-MB-231.

Lung Cancer Cell Lines (e.g., A549)

The effects of this compound on the proliferation of lung cancer cell lines, including A549, have not been documented in peer-reviewed studies.

Prostate Cancer

There is no available data from studies investigating the antiproliferative activity of this compound against prostate cancer cell lines.

Glioblastoma

Scientific investigation into the effects of this compound on glioblastoma cell lines has not been reported in the existing literature.

Leukemic Cell Lines (e.g., K562, Jurkat)

The antiproliferative effects of this compound on leukemic cell lines, such as K562 and Jurkat, have not been the subject of published research.

Induction of Apoptosis

Consistent with the lack of data on its antiproliferative effects, there are no specific studies available that describe the induction of apoptosis by this compound in any cancer cell line. The molecular mechanisms and apoptotic pathways that might be modulated by this specific compound remain uninvestigated.

Antimicrobial Activity

Antifungal Activity

The potential of morpholine and pyrimidine derivatives as antifungal agents has been a significant area of research.

Research into coumarin-based 1,2,3-triazole hybrid molecules has demonstrated moderate to good antifungal efficacy against various fungal species, including Aspergillus flavus mdpi.com. The morpholine class of antifungals is known to act on enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity nih.gov. Specifically, sila-analogues of known morpholine antifungals have exhibited potent activity against Candida albicans and Aspergillus niger nih.gov. One study reported that 12 out of 15 synthesized sila-compounds showed potent antifungal activity against C. albicans nih.gov. Additionally, 5-fluorouridine (B13573) has shown significant in vitro antifungal activity against a range of Candida species, including C. albicans, with a Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL mdpi.com.

Table 3: Antifungal Activity Data

Compound Class/Specific Compound Fungal Strain Activity Metric Value (μg/mL) Reference
Sila-morpholine analogues Candida albicans Potent Activity Not specified nih.gov
Sila-morpholine analogues Aspergillus niger Potent Activity Not specified nih.gov
5-Fluorouridine Candida albicans MIC 0.4 mdpi.com

Other Biological Activities

Beyond antibacterial and antifungal applications, the core structure of this compound is found in molecules investigated for other significant biological activities.

The 4-aminoquinoline (B48711) scaffold, a key feature in some related compounds, is favored in antimalarial drug discovery malariaworld.org. Derivatives of this structure have been synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, certain 4-aminoquinoline derivatives have shown activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum scienceopen.com. The incorporation of a morpholine group into arylvinylquinoline scaffolds has also been explored, though these specific analogues showed moderate to low activity against the Dd2 strain of the parasite nih.gov.

Derivatives containing morpholine have been investigated for their potential against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. For example, 4-substituted picolinohydrazonamides carrying a morpholine ring have been reported to possess potent antimycobacterial activity in vitro at concentrations below 1 μg/ml frontiersin.org. Furthermore, a series of 4-anilinoquinolines and 4-anilinoquinazolines, some of which incorporate a morpholine segment, have been screened, leading to the identification of novel inhibitors of Mtb nih.gov. One study identified a compound with a Minimum Inhibitory Concentration (MIC90) value in the range of 0.63-1.25 μM nih.gov. Another study on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative showed promising anti-TB activity against both H37Rv and multi-drug-resistant (MDR) strains of Mtb at concentrations of 5.5 µg/mL and 11 µg/mL, respectively mdpi.com.

Table 4: Antituberculosis Activity Data

Compound Class/Specific Compound Strain Activity Metric Value Reference
4-substituted picolinohydrazonamides with morpholine M. tuberculosis In vitro activity < 1 μg/ml frontiersin.org
6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine M. tuberculosis MIC90 0.63-1.25 μM nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Mtb H37Rv MIC 5.5 µg/mL mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Mtb MDR strain MIC 11 µg/mL mdpi.com

Computational and In Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on the binding mode and affinity.

Molecular docking studies have been utilized to explore the interactions of morpholine-containing pyrimidine (B1678525) derivatives with various protein targets. These investigations reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies involving pyrimidine-morpholine hybrids, specific amino acid residues within the active sites of target proteins are identified as crucial for binding. The morpholine (B109124) and pyrimidine moieties often play distinct roles in these interactions, with the morpholine ring potentially engaging in hydrogen bonding and the pyrimidine core participating in hydrophobic or pi-stacking interactions.

Derivatives of 4-(4,6-dichloropyrimidin-2-yl)morpholine have been docked into the active sites of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. These studies have shown that the compounds can form strong hydrophobic interactions with the active sites of these proteins. nih.gov

The binding affinity, often quantified by the docking score or binding energy, is a critical parameter derived from molecular docking simulations that estimates the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable complex. Studies on various morpholinopyrimidine derivatives have reported a range of binding affinities against different biological targets. nih.govscispace.com The binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. For derivatives of this compound, the dichloropyrimidine core and the morpholine ring are key pharmacophoric features that dictate the binding orientation.

Target ProteinDerivativeBinding Affinity (kcal/mol)Interacting Residues
iNOSV4-8.9TYR-341, GLN-257, MET-340
iNOSV8-9.2TYR-341, GLN-257, MET-340
COX-2V4-10.5TYR-385, ARG-120, SER-530
COX-2V8-10.9TYR-385, ARG-120, SER-530

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding mode, conformational changes in both the ligand and the protein, and the role of solvent molecules. MD simulations of pyrimidine-morpholine hybrids have been used to validate docking results and to assess the stability of the predicted interactions. dntb.gov.ua

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations can provide valuable information about the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors. These properties are crucial for understanding and predicting how a molecule will interact with its biological target. DFT studies can help in optimizing the geometry of the ligand and in understanding the nature of the non-covalent interactions observed in docking studies. mdpi.comrsc.org

Prediction of Pharmacokinetic Properties (ADME)

In-silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. Various computational models and software are used to predict these properties for this compound and its analogs. These predictions help in identifying potential liabilities such as poor absorption or rapid metabolism, guiding the chemical modification of the lead compound to improve its pharmacokinetic profile. cell4pharma.com Studies on related morpholine-containing compounds have shown that they generally exhibit good oral bioavailability and fall within the acceptable ranges of Lipinski's rule of five. mspsss.org.ua

PropertyPredicted Value/RangeMethod/Software
Molecular Weight234.08 g/mol -
LogP2.2XLogP3
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors4-
Oral BioavailabilityGoodIn silico models

Toxicity Prediction and Risk Assessment

Computational toxicology is an important field that uses in-silico models to predict the potential toxicity of chemical compounds. These predictions can help in prioritizing compounds for further development and in flagging potential safety concerns early in the drug discovery process. For derivatives of this compound, various QSAR (Quantitative Structure-Activity Relationship) models and other predictive tools can be used to estimate potential toxicities, such as carcinogenicity, mutagenicity, and hepatotoxicity. In-silico studies on similar morpholine-containing compounds have predicted low toxicity profiles. mspsss.org.ua For instance, a study on a related pyrimidine derivative, SK-25, showed it to be non-toxic up to a dose of 1000 mg/kg in acute oral toxicity studies in mice, and computational predictions indicated a favorable DMPK profile. nih.gov

常见问题

Q. What are the optimal synthetic conditions for achieving high-purity 4-(4,6-Dichloropyrimidin-2-yl)morpholine?

The synthesis typically involves nucleophilic substitution between morpholine and 4,6-dichloropyrimidine. Key parameters include:

  • Solvent selection : Dichloromethane or methanol is often used to dissolve intermediates and ensure reactivity .
  • Temperature control : Reactions are conducted at room temperature to avoid side reactions from thermal degradation .
  • Purification : Flash column chromatography (eluting with 0–4% methanol in dichloromethane) yields >95% purity, as confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H NMR (e.g., δ 2.43–8.63 ppm) identifies proton environments, such as morpholine ring protons and pyrimidine substituents .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., calc’d [M+1]+ 520; found 520) and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry, particularly for halogen content (Cl) .

Q. What storage conditions are recommended to maintain compound stability?

  • Short-term storage : -4°C in airtight containers to prevent hydrolysis of the dichloropyrimidine moiety .
  • Long-term storage : -20°C under inert gas (argon/nitrogen) to avoid oxidation and moisture absorption .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence reactivity in cross-coupling reactions?

The 4- and 6-chloro groups are critical for Suzuki-Miyaura coupling.

  • Steric effects : Bulky substituents at the 2-position (e.g., trifluoromethyl) reduce reactivity due to steric hindrance .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance electrophilicity, facilitating coupling with aryl boronic acids .
  • Methodological validation : Use Pd(PPh3)4 as a catalyst and optimize reaction time (12–24 hrs) to minimize byproducts .

Q. What strategies can resolve contradictions in biological activity data (e.g., IC50 variability)?

  • Assay standardization : Use triplicate runs with internal controls (e.g., staurosporine for kinase inhibition assays) .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Data normalization : Reference activity against structurally similar analogs (e.g., Fenclorim derivatives) to contextualize results .

Q. How can researchers design experiments to study interactions with kinase enzymes (e.g., CDK2)?

  • Enzymatic assays : Measure inhibition kinetics using recombinant CDK2/cyclin E and ATP-conjugated substrates. IC50 values are determined via fluorescence polarization .
  • Docking studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes at the ATP-binding pocket .
  • Mutagenesis validation : Introduce point mutations (e.g., D145N in CDK2) to confirm critical binding residues .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Intermediate monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and isolate intermediates .
  • Protection/deprotection : Temporarily protect the morpholine nitrogen with Boc groups during pyrimidine functionalization to prevent side reactions .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .
  • Waste disposal : Segregate halogenated waste for incineration by certified hazardous waste handlers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,6-Dichloropyrimidin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4,6-Dichloropyrimidin-2-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。